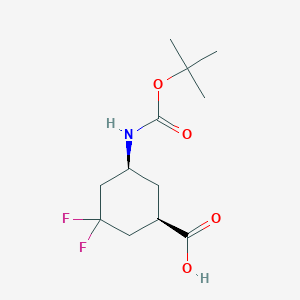

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a chiral cyclohexanecarboxylic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 3-position. While the specific compound is not directly described in the provided papers, they offer insights into similar compounds that can help infer properties and synthetic strategies for the target molecule.

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to ensure the correct configuration of the chiral centers. For instance, the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is achieved through a controlled cyclopropanation step, which is crucial for the stereoselectivity of the final product . Similarly, the synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches to achieve high selectivity . These methods could potentially be adapted for the synthesis of the target compound by incorporating the difluorination step at the appropriate stage of the synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been elucidated using X-ray crystallography . The study reveals the presence of a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The molecule forms intermolecular hydrogen bonds, creating dimers and infinite chains. Although the target molecule has a different ring size and substituents, similar analytical techniques could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactions involving the tert-butoxycarbonyl protected amino group typically involve protection/deprotection steps that are common in peptide synthesis. The presence of fluorine atoms in the target molecule suggests that it may undergo reactions typical of organofluorine compounds, such as nucleophilic substitution or deoxyfluorination, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not provided, the properties of structurally similar compounds can offer some insights. For example, the presence of the tert-butoxycarbonyl group generally increases the steric bulk and affects the solubility of the compound in organic solvents. The difluorination at the 3-position is likely to influence the acidity of the carboxylic acid group and could also affect the compound's lipophilicity and metabolic stability. The crystal structure analysis of a related compound indicates that hydrogen bonding and hydrophobic interactions play a significant role in the solid-state packing of these molecules, which could be relevant for the target compound's crystallization behavior .

Scientific Research Applications

Improved Synthesis Techniques

(1R,5S)-rel-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid has been a subject of interest in the field of organic synthesis. An improved synthesis method from 3-aminobenzoic acid using milder and more selective conditions was described, offering high selectivity for the desired compound (Badland et al., 2010).

Structural and Conformational Analysis

The compound's derivatives have been analyzed for their crystal and molecular structure. For example, a derivative, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was studied using X-ray analysis revealing its molecular conformation influenced significantly by hydrogen bonding (Cetina et al., 2003).

Application in Polymer Synthesis

This compound has also been utilized in the synthesis of polymers. For instance, amino acid-derived polymers have been created using monomers containing moieties of this compound. These polymers exhibit one-handed helical structures and are stable against various external factors (Qu et al., 2009).

Use in Peptidomimetics

The compound serves as a building block in the synthesis of peptidomimetics. An efficient synthesis route has been developed for a new branched tetrahydrofurane δ-sugar amino acid using this compound as a chiral building block (Defant et al., 2011).

Catalyst Application

It has been used in catalysis, particularly in N-tert-butoxycarbonylation of amines. This process is vital for protecting amine groups in various synthetic applications (Heydari et al., 2007).

properties

IUPAC Name |

(1R,5S)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVFIGFKFSWZQV-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017492.png)

![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)